(1-(2-Chloro-6-fluorobenzyl)piperidin-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-Chloro-6-fluorobenzyl)piperidin-3-yl)methanamine hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in pharmaceuticals due to their diverse biological activities . This compound is characterized by the presence of a chlorofluorobenzyl group attached to a piperidine ring, which is further linked to a methanamine group, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Chloro-6-fluorobenzyl)piperidin-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Chlorofluorobenzyl Group: This step involves the substitution reaction where the chlorofluorobenzyl group is introduced to the piperidine ring. Common reagents used include chlorofluorobenzyl chloride and a base such as sodium hydride.
Attachment of the Methanamine Group: The methanamine group is introduced through a reductive amination reaction, where the intermediate is treated with formaldehyde and a reducing agent like sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.
Reduction: Reduction reactions can convert the chlorofluorobenzyl group to its corresponding benzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium azide or thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Piperidinones and other oxidized derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
(1-(2-Chloro-6-fluorobenzyl)piperidin-3-yl)methanamine hydrochloride: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chlorofluorobenzyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The piperidine ring is known to interact with neurotransmitter receptors, potentially affecting neurological pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in pharmaceuticals.
Piperidinones: Oxidized derivatives of piperidine with different biological activities.
Chlorobenzylpiperidine: Similar structure but lacks the fluorine atom, resulting in different chemical properties.
Uniqueness
- The presence of both chlorine and fluorine atoms in the benzyl group imparts unique chemical properties, such as increased lipophilicity and reactivity.
- The combination of these functional groups makes it a versatile intermediate in the synthesis of various biologically active compounds.
(1-(2-Chloro-6-fluorobenzyl)piperidin-3-yl)methanamine hydrochloride , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H19Cl2FN2 |
---|---|
Molecular Weight |
293.20 g/mol |
IUPAC Name |
[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H18ClFN2.ClH/c14-12-4-1-5-13(15)11(12)9-17-6-2-3-10(7-16)8-17;/h1,4-5,10H,2-3,6-9,16H2;1H |
InChI Key |
IXKZHOOBFFBNKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC=C2Cl)F)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.